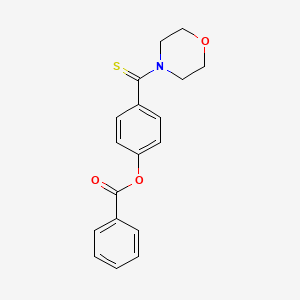
4-(4-morpholinylcarbonothioyl)phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-morpholinylcarbonothioyl)phenyl benzoate, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial respiration, which has made it a valuable tool in the study of Parkinson's disease and other neurodegenerative disorders. In
作用機序
4-(4-morpholinylcarbonothioyl)phenyl benzoate is metabolized in the brain to a toxic metabolite called MPP+, which is taken up by dopaminergic neurons and causes mitochondrial dysfunction. This leads to an increase in reactive oxygen species and oxidative stress, which ultimately results in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl benzoate has been shown to cause a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. It also causes an increase in reactive oxygen species and oxidative stress, which can lead to cell death. 4-(4-morpholinylcarbonothioyl)phenyl benzoate has also been shown to cause changes in the levels of neurotransmitters such as norepinephrine and serotonin.
実験室実験の利点と制限
4-(4-morpholinylcarbonothioyl)phenyl benzoate is a valuable tool in the study of Parkinson's disease and other neurodegenerative disorders. It allows researchers to selectively target dopaminergic neurons and study the mechanisms of mitochondrial dysfunction. However, 4-(4-morpholinylcarbonothioyl)phenyl benzoate has limitations in that it is highly toxic and can cause irreversible damage to the brain. This makes it difficult to use in human studies and limits its usefulness in certain animal models.
将来の方向性
There are several future directions for the use of 4-(4-morpholinylcarbonothioyl)phenyl benzoate in scientific research. One direction is the development of new compounds that can selectively target dopaminergic neurons without causing toxicity. Another direction is the use of 4-(4-morpholinylcarbonothioyl)phenyl benzoate in combination with other compounds to study the synergistic effects on mitochondrial dysfunction. Finally, the use of 4-(4-morpholinylcarbonothioyl)phenyl benzoate in human studies may provide valuable insights into the mechanisms of Parkinson's disease and other neurodegenerative disorders.
合成法
4-(4-morpholinylcarbonothioyl)phenyl benzoate can be synthesized by reacting 4-(4-morpholinyl)aniline with carbon disulfide and then reacting the resulting product with benzoyl chloride. The final product is a white crystalline powder that has a melting point of 146-148°C.
科学的研究の応用
4-(4-morpholinylcarbonothioyl)phenyl benzoate has been extensively used in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. It is a potent inhibitor of mitochondrial respiration, which causes damage to the dopaminergic neurons in the substantia nigra of the brain. This damage leads to the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
特性
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(15-4-2-1-3-5-15)22-16-8-6-14(7-9-16)17(23)19-10-12-21-13-11-19/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPZCBZKLBEJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5752624.png)



![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)
![2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5752656.png)
![N-(3-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5752663.png)
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)
![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)
![N-[6-(dimethylamino)hexyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5752694.png)

![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)